1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione
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Overview
Description
1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione is a synthetic organic compound that belongs to the class of indole derivatives.
Preparation Methods
The synthesis of 1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1-(naphthalen-1-yloxy)-3-(propan-2-ol)propan-2-amine with isopropylamine, followed by the formation of the hydrochloride salt. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological studies due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. By blocking the β2-adrenergic receptor, this compound inhibits the downstream signaling pathways activated by epinephrine, including the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels . This inhibition can lead to various physiological effects, depending on the specific biological context.
Comparison with Similar Compounds
1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione can be compared with other similar compounds, such as:
Propranolol: A β-adrenergic blocker used as an antihypertensive and antianginal agent.
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Another indole derivative with similar structural features.
1-2-hydroxy-3-naphthalen-1-yloxy-propyl-pyrrolidine-2-5-dione: A compound with similar naphthalene and indole moieties.
The uniqueness of this compound lies in its specific molecular structure, which allows it to interact with particular biological targets and exhibit distinct chemical reactivity.
Properties
Molecular Formula |
C21H17NO3 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
1-(3-naphthalen-1-yloxypropyl)indole-2,3-dione |
InChI |
InChI=1S/C21H17NO3/c23-20-17-10-3-4-11-18(17)22(21(20)24)13-6-14-25-19-12-5-8-15-7-1-2-9-16(15)19/h1-5,7-12H,6,13-14H2 |
InChI Key |
ULTNABVGJHVBEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCCN3C4=CC=CC=C4C(=O)C3=O |
Origin of Product |
United States |
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